molecular formula C24H23N5O3 B1638896 L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-

L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-

Cat. No.: B1638896
M. Wt: 429.5 g/mol
InChI Key: LVWRHOMYGXCWHT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- is a complex organic compound that combines the structural elements of L-alanine, ethylphenylamine, pyridine, and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- typically involves multi-step organic reactionsThe final steps involve the coupling of the ethylphenylamine and L-alanine moieties under controlled conditions, often using catalysts and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying and manipulating biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid

InChI

InChI=1S/C24H23N5O3/c1-2-29(18-6-4-3-5-7-18)15-21(24(31)32)28-23(30)17-8-9-19-20(14-17)27-22(26-19)16-10-12-25-13-11-16/h3-14,21H,2,15H2,1H3,(H,26,27)(H,28,30)(H,31,32)/t21-/m0/s1

InChI Key

LVWRHOMYGXCWHT-NRFANRHFSA-N

SMILES

CCN(CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4

Isomeric SMILES

CCN(C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4

Canonical SMILES

CCN(CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4

Origin of Product

United States

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